5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine
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Description
The compound “5-(4-Methylpiperazin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine” is a heterocyclic compound. Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . They have demonstrated various biological activities and are an essential base component of the genetic material of deoxyribonucleic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H-NMR, EI-Ms, IR, and elemental analysis . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
Nucleophilic attack on similar pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Physical and Chemical Properties Analysis
Pyrimidines are six-membered heterocyclic organic colorless compounds containing two nitrogen atoms at 1st and 3rd positions. They are much weaker bases than pyridine and are soluble in water .Mechanism of Action
Future Directions
The future directions in the research of similar compounds involve the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
10-(4-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S2/c1-13-3-5-14(6-4-13)29(26,27)19-18-20-17(24-10-8-23(2)9-11-24)16-15(7-12-28-16)25(18)22-21-19/h3-7,12H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPHPSXMPLGLQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCN(CC5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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